![molecular formula C17H18N6O B2836502 5-(4-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole CAS No. 2034393-76-3](/img/structure/B2836502.png)
5-(4-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, a phenyl ring, and an oxadiazole ring . These functional groups are common in many pharmaceutical compounds due to their diverse chemical properties and potential for biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and piperazine rings, for example, are both heterocyclic structures that can participate in a variety of chemical reactions .Scientific Research Applications
Drug Design and Optimization
Beyond its direct applications, 5-(4-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole serves as a valuable scaffold for drug design. Medicinal chemists modify its substituents to enhance druglikeness, bioavailability, and ADME-Tox properties. Novel synthetic methodologies contribute to optimizing its clinical potential .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[4-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-22-7-9-23(10-8-22)16-14(11-18-12-19-16)17-20-15(21-24-17)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASAAPDECPFTHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole |
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